![molecular formula C12H6ClF4NO2 B1469767 Methyl 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate CAS No. 1384264-64-5](/img/structure/B1469767.png)
Methyl 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate
Overview
Description
“Methyl 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate” is a chemical compound with the molecular formula C12H6ClF4NO2 . It has a molecular weight of 307.63 .
Synthesis Analysis
The synthesis of similar compounds often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . A specific synthesis process for this compound was not found in the available literature.Molecular Structure Analysis
The InChI code for this compound is 1S/C12H6ClF4NO2/c1-20-11(19)8-9(13)6-4-5(14)2-3-7(6)18-10(8)12(15,16)17/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a storage temperature of 2-8°C .Scientific Research Applications
Pharmaceutical Drug Development
Compounds containing the trifluoromethyl group, like Methyl 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate, are significant in the pharmaceutical industry due to their pharmacological properties. The trifluoromethyl group can enhance the biological activity and metabolic stability of drug molecules . This compound could be involved in synthesizing new drugs that require a trifluoromethyl group for their efficacy.
Agrochemical Synthesis
The unique physicochemical properties of the trifluoromethyl group make it valuable in agrochemicals. Methyl 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate could serve as an intermediate in creating pesticides and herbicides, where the fluorine atoms could improve the compounds’ stability and effectiveness .
Veterinary Medicine
Similar to human pharmaceuticals, the trifluoromethyl group is also used in veterinary drugs. The compound could be a precursor or an active ingredient in medications designed for animal health, leveraging its potential to enhance therapeutic effects .
Organic Synthesis Research
In organic chemistry, Methyl 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate can be a valuable building block. It can be used to synthesize complex molecules, especially in constructing quinoline derivatives that are prevalent in many biologically active compounds .
Neurological Research
The trifluoromethyl group-containing compounds have been associated with neurotransmitter receptor antagonists. This specific compound could be explored for its potential applications in neurological studies, possibly as a CGRP receptor antagonist .
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target peripheral sensory trigeminal nerves .
Mode of Action
It is known that similar compounds interact with their targets through a process called suzuki–miyaura coupling . This process involves the formation of a new bond between palladium and the electrophilic organic groups, followed by transmetalation, where nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
Similar compounds have been known to affect the suzuki–miyaura coupling pathway .
Result of Action
Similar compounds have been known to produce neurotransmitters, such as a calcitonin gene-related peptide (cgrp) receptor antagonist .
Action Environment
It is known that the compound is stable under normal storage temperatures .
properties
IUPAC Name |
methyl 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF4NO2/c1-20-11(19)8-9(13)6-4-5(14)2-3-7(6)18-10(8)12(15,16)17/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKUQCDVBNMBGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC(=C2)F)N=C1C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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